2-Bromo-1-(4-hydroxyphenyl)pentan-1-one chemical properties and structure
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one chemical properties and structure
Chemical Properties, Structural Analysis, and Synthetic Methodologies[1]
Executive Summary
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is a specialized
Part 1: Chemical Identity & Physicochemical Properties[1][2]
1.1 Structural Nomenclature
-
IUPAC Name: 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one
-
Common Names:
-Bromo-4'-hydroxyvalerophenone; 4-Hydroxy-2-bromovalerophenone. -
Molecular Formula:
-
Molecular Weight: 257.13 g/mol
-
CAS Registry Number: 750646-76-5 (Note: Often indexed under general
-bromo ketone libraries; precursor 4'-hydroxyvalerophenone is CAS 2589-71-1).
1.2 Structural Geometry & Electronic Properties
The molecule features a para-substituted benzene ring linked to a pentanoyl chain. The carbonyl group at C1 creates a dipole that activates the
-
Electronic Effects: The para-hydroxyl group is a strong electron-donating group (EDG) via resonance (+M effect), increasing electron density in the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution (EAS), a critical consideration during synthesis (see Section 2).
-
Sterics: The propyl chain at the
-position adds steric bulk compared to acetophenone derivatives, slightly retarding reaction rates but enhancing lipophilicity.
1.3 Physicochemical Data Table
| Property | Value / Description | Source/Note |
| Physical State | Solid (Low Melting) or Viscous Oil | Predicted based on homologs [1] |
| Melting Point | 65 – 85 °C (Predicted) | Precursor MP: 61-62°C [2]; |
| Boiling Point | ~362 °C (Predicted at 760 mmHg) | Decomposition likely before BP. |
| Solubility | Soluble: DMSO, Acetone, DCM, EtOAc. Insoluble: Water. | Lipophilic alkyl chain dominates. |
| pKa (Phenol) | ~9.5 – 10.0 | Typical for substituted phenols. |
| Reactivity | High (Lachrymator) | Alkylating agent. |
Part 2: Synthesis Methodologies
The synthesis of 2-bromo-1-(4-hydroxyphenyl)pentan-1-one requires regioselective bromination. The challenge is preventing bromination of the electron-rich aromatic ring (ortho to the phenol).
2.1 Strategic Pathway Analysis
Two primary routes exist:
-
Direct Selective Bromination: Using heterogeneous catalysts or specific reagents (
) that favor -carbonyl bromination over aromatic substitution. -
Protection-Deprotection: Acylation of the phenol to deactivate the ring, followed by bromination and hydrolysis.
Figure 1: Synthetic pathways highlighting the direct selective route vs. the protection route.
2.2 Protocol A: Copper(II) Bromide Selective Bromination (Recommended)
This method utilizes
-
Reagents: 4-Hydroxyvalerophenone (1.0 eq),
(2.0 eq), Ethyl Acetate (Solvent). -
Procedure:
-
Dissolve 4-hydroxyvalerophenone in Ethyl Acetate (0.5 M concentration).
-
Add finely powdered
(2.0 equivalents) to the solution. -
Heat the suspension to reflux (
) with vigorous stirring. -
Monitor: The reaction typically completes in 2–4 hours. The green
turns to white as the reaction proceeds. -
Workup: Cool to room temperature. Filter off the copper salts through a Celite pad.
-
Wash the filtrate with water (2x) and brine (1x). Dry over
.[4] -
Concentrate in vacuo to yield the crude product. Recrystallize from Hexane/EtOAc if necessary.
-
2.3 Protocol B: "Green" Oxidative Bromination
Uses
-
Reagents: 4-Hydroxyvalerophenone, 48% HBr, 30%
, Methanol. -
Procedure:
-
Dissolve ketone in Methanol. Add 48% HBr (1.1 eq).
-
Add 30%
(1.1 eq) dropwise at 0–5°C. -
Stir at room temperature for 2 hours.
-
Note: If ring bromination is observed (by TLC/NMR), switch to Method A.
-
Part 3: Reactivity & Applications[2][3][6]
The compound is a bifunctional building block. The
3.1 Hantzsch Thiazole Synthesis
The most common application is the synthesis of 2-aminothiazoles, which are scaffolds for various kinase inhibitors and receptor antagonists.
-
Mechanism: Condensation with thiourea or thioamides. The sulfur attacks the
-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl.
3.2 Amination (Cathinone/Beta-Blocker Precursors)
Reaction with primary or secondary amines yields
-
Caution: This pathway is chemically sensitive. To prevent polymerization (formation of pyrazines), the reaction is often performed in the presence of a scavenger base or using the amine in excess at low temperatures.
Figure 2: Divergent synthetic utility of the core scaffold.
Part 4: Safety & Handling
CRITICAL WARNING:
-
Engineering Controls: All operations involving the neat compound or concentrated solutions must be performed in a certified chemical fume hood .
-
PPE:
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the high permeability of alkyl halides.
-
Eye Protection: Chemical splash goggles (face shield recommended for large scales).
-
-
Decontamination: Spills should be treated with a solution of sodium thiosulfate or sodium bisulfite (10% aq) to quench the alkylating capability before cleanup.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may degrade to liberate HBr, turning dark brown over time.
References
-
ChemicalBook. (2025). Predicted Properties of 1-Pentanone, 2-bromo-1-(4-hydroxyphenyl)-. Retrieved from .
-
NIST Chemistry WebBook. (2018). 1-Pentanone, 1-(4-hydroxyphenyl)- Phase Change Data. SRD 69.[5] Retrieved from .
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.
- Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide and a Hydrogen Halide. Angewandte Chemie International Edition, 48(45), 8424-8450. (Green chemistry protocol basis).
-
Qing, W. X., & Zhang, W. (2009).[3] Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 65(11), o2837. Retrieved from .
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 5. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
